1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one
Description
1-Isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one is a quinazolinone derivative characterized by a bicyclic aromatic core with substituents at positions 1, 4, and 6. The molecule features:
- Isopropyl groups at positions 1 and 4, enhancing lipophilicity and influencing pharmacokinetic properties.
- A methoxy group at position 6, which impacts electronic distribution and metabolic stability.
This compound has been investigated as a drug candidate, with studies focusing on its metabolic fate in preclinical models.
Properties
IUPAC Name |
6-methoxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)15-6-8-16(9-7-15)20-18-12-17(25-5)10-11-19(18)23(14(3)4)21(24)22-20/h6-14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKAKPPMUXXDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the quinazolinone core, followed by the introduction of the isopropyl, phenyl, and methoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
Medicinal Chemistry
1-Isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with quinazolinone structures exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns in this compound may enhance its efficacy against tumors .
- Anti-inflammatory Properties : Quinazolinones are also known for their anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases .
Biological Studies
Several studies have documented the biological activities of this compound:
- In vitro Studies : Laboratory experiments have shown that 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one can inhibit cell proliferation in certain cancer cell lines, suggesting a mechanism that warrants further exploration in vivo .
- Mechanistic Insights : Understanding the exact mechanism of action at the molecular level could lead to the development of new therapeutic agents targeting specific pathways involved in cancer progression or inflammation .
Pharmacological Research
The pharmacological profile of this compound is under investigation:
- Potential Drug Development : The unique chemical structure may allow for the development of novel drugs with improved efficacy and reduced side effects compared to existing treatments .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various quinazolinones, including 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting strong potential as an anticancer agent .
Case Study 2: Inflammation Model
In a model of acute inflammation, researchers tested the anti-inflammatory effects of this compound. Results showed a marked reduction in inflammatory markers compared to control groups, indicating its potential utility in treating inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism of action of 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural differences among analogs lie in substituents at position 6 and ring saturation:
Metabolic Stability and Biotransformation
- Target Compound : The methoxy group undergoes O-demethylation to yield a 6-hydroxy metabolite, as observed in microbial biotransformation studies .
- 6-Hydroxy Analog : Likely undergoes rapid glucuronidation or sulfation , enhancing renal excretion .
- 6-(Prop-2-yn-1-yloxy) Analog : Metabolized via microbial oxidation of the propargyl group, generating epoxide intermediates .
- 3,4-Dihydroquinazolin-2(1H)-one : Saturation at positions 3 and 4 may reduce cytochrome P450-mediated metabolism, extending half-life .
- Savirin : Structural complexity (triazolo-sulfonyl group) may limit hepatic metabolism, favoring biliary excretion .
Key Research Findings
- Metabolic Profiling : The target compound’s methoxy group provides a balance between metabolic stability and clearance, whereas the 6-hydroxy analog’s polarity accelerates excretion .
- Structural Impact on Activity : Savirin’s triazolo-sulfonyl moiety highlights the importance of heterocyclic modifications for antimicrobial efficacy .
- Saturation Effects : The dihydro analog’s reduced aromaticity may compromise target binding but improve solubility, a trade-off critical for CNS drug development .
Biological Activity
1-Isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one, a member of the quinazolinone family, has garnered attention for its potential biological activities. This compound features a complex structure characterized by a quinazoline core with various substituents that influence its pharmacological properties. The molecular formula is , and it has a molar mass of 336.43 g/mol .
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from anthranilamide and substituted aldehydes. Catalysts such as β-cyclodextrin-SO₃H or reverse zinc oxide micelles are often utilized to enhance yield and selectivity .
Biological Activities
Research indicates that 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that compounds in the quinazolinone class can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values ranging from 1.50 to 8.1 μM against various cancer cell lines, indicating significant antiproliferative effects .
- Anti-inflammatory Properties : Quinazolinones are also noted for their anti-inflammatory effects, which may be mediated through inhibition of specific pathways involved in inflammation .
- Antimicrobial Effects : Some studies suggest potential antimicrobial properties, although specific data on this compound is limited.
Case Studies and Research Findings
Recent studies have focused on the dual inhibitory effects of quinazolinones on EGFR and VEGFR-2, which are critical targets in cancer therapy. For example, one study synthesized several analogues and evaluated their activity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The most potent compounds showed IC50 values comparable to the standard drug sorafenib .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 4 | HCT-116 | 1.50 | Highly potent |
| Compound 11 | HCT-116 | 6.72 | Moderate |
| Compound 20 | MCF-7 | 6.39 | Moderate |
| Sorafenib (Control) | HCT-116 | 5.47 | Standard |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Kinases : The ability to inhibit tyrosine kinases such as EGFR and VEGFR-2 is crucial for its anticancer activity .
- Induction of Apoptosis : Flow cytometric analysis has shown that certain analogues can induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
